
4/',8-Diamino-7-hydroxyflavone
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Overview
Description
4’,8-Diamino-7-hydroxyflavone is a flavonoid compound that belongs to the class of polyphenolic antioxidants Flavonoids are widely found in fruits and vegetables and are known for their beneficial health properties, including antioxidant and anti-inflammatory effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,8-Diamino-7-hydroxyflavone typically involves the introduction of amino groups at the 4’ and 8 positions of the flavone structure. This can be achieved through various synthetic routes, including:
Nitration and Reduction: The flavone precursor is first nitrated to introduce nitro groups, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Amination: Direct amination of the flavone precursor using amine sources under specific conditions.
Industrial Production Methods
Industrial production of 4’,8-Diamino-7-hydroxyflavone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4’,8-Diamino-7-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl and amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted flavones, quinones, and other derivatives with modified functional groups.
Scientific Research Applications
4’,8-Diamino-7-hydroxyflavone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex flavonoids and polyphenolic compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural dyes, food additives, and cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 4’,8-Diamino-7-hydroxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways, such as the Nrf2/HO-1 pathway.
Comparison with Similar Compounds
4’,8-Diamino-7-hydroxyflavone can be compared with other similar flavonoid compounds, such as:
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF).
4’,7-Dihydroxyflavone: Studied for its antioxidant and anti-cancer properties.
4’,8-Dihydroxyflavone: Investigated for its cardiovascular benefits.
The uniqueness of 4’,8-Diamino-7-hydroxyflavone lies in its specific amino and hydroxyl group substitutions, which confer distinct chemical reactivity and biological activity compared to other flavonoids.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and isolating 4',8-Diamino-7-hydroxyflavone in laboratory settings?
- Methodological Answer : Synthesis typically involves hydroxylation and amination of flavone precursors. For isolation, column chromatography and preparative HPLC are standard. Structural confirmation requires spectral analysis (FT-IR, ¹H/¹³C NMR, HRMS), as demonstrated in studies isolating similar hydroxyflavones . For analogs like 7,8-dihydroxyflavone, controlled reaction conditions (e.g., pH, temperature) and purification via recrystallization are critical to avoid byproducts .
Q. How can researchers validate the structural integrity of 4',8-Diamino-7-hydroxyflavone?
- Methodological Answer : Combine spectroscopic techniques:
- FT-IR to confirm hydroxyl and amino functional groups.
- NMR (¹H/¹³C) to map substitution patterns on the flavone backbone.
- HRMS for precise molecular weight determination.
Cross-referencing with computational simulations (e.g., DFT) enhances accuracy, as shown in studies on 7-hydroxyflavone .
Q. What in vitro assays are suitable for preliminary evaluation of 4',8-Diamino-7-hydroxyflavone’s bioactivity?
- Methodological Answer : Use cell-based assays targeting specific pathways (e.g., anti-apoptotic Bcl-2 inhibition via molecular docking ). For antioxidant activity, DPPH/ABTS radical scavenging assays are standard. Pharmacological profiling should include cytotoxicity screening (e.g., IC₅₀ determination against cancer cell lines like HeLa or MDA-MB231) .
Advanced Research Questions
Q. How do hydroxylation and amination patterns influence 4',8-Diamino-7-hydroxyflavone’s interaction with cellular targets?
- Methodological Answer : Structure-activity relationship (SAR) studies using analogs (e.g., 7,8-dihydroxyflavone ) reveal that the O-dihydroxy motif enhances metal chelation and protein binding. Computational modeling (e.g., molecular dynamics simulations) can predict interactions with enzymes like CYP2C9 or serum albumin, as seen in similar flavones .
Q. What enzymatic pathways are implicated in the biosynthesis of flavone derivatives like 4',8-Diamino-7-hydroxyflavone in plants?
- Methodological Answer : Flavone biosynthesis involves flavanone 3β-hydroxylase (F3H) and flavone synthase (FNS), which catalyze hydroxylation and desaturation. In cereals, 2-hydroxyflavanone intermediates are converted to flavones via dehydratases . Transcriptome-metabolome correlation analysis can identify key enzymes in non-model species .
Q. How can multi-omics approaches (transcriptomics/metabolomics) elucidate the regulatory networks of 4',8-Diamino-7-hydroxyflavone production?
- Methodological Answer : Integrate RNA-seq data with LC-MS-based metabolomics to map gene clusters (e.g., flavonoid biosynthesis KEGG pathways) and identify rate-limiting steps. Principal component analysis (PCA) and hierarchical clustering, as applied in transgenic rice studies, effectively link gene expression to flavone accumulation .
Q. What strategies optimize the delivery of 4',8-Diamino-7-hydroxyflavone in drug formulation studies?
- Methodological Answer : Nanocarriers (e.g., carbon nanotubes) improve bioavailability by modulating release kinetics. pH-responsive systems are ideal, as flavone release varies with ionization states (e.g., 7-hydroxyflavone shows pH-dependent release profiles in acidic/neutral media ). Kinetic modeling (e.g., one-phase vs. two-phase equations) quantifies release efficiency .
Q. How do researchers resolve contradictions in flavone bioactivity data across experimental models?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, solvent effects). Standardize protocols using controls (e.g., silymarin for antioxidant assays) and validate via orthogonal methods (e.g., in vitro enzymatic inhibition + in vivo metabolomics). Meta-analysis of preclinical studies, as done for 7,8-DHF , identifies reproducible trends.
Q. Methodological Best Practices
Q. What statistical approaches are recommended for analyzing flavone-related transcriptome-metabolome datasets?
- Methodological Answer : Use multivariate analysis (e.g., PCA, PLS-DA) to reduce dimensionality and highlight correlated variables. For pathway enrichment, apply Fisher’s exact test with FDR correction. Tools like MetaboAnalyst and KEGG Mapper integrate omics layers, as demonstrated in flavonoid studies .
Q. How should researchers design experiments to study flavone-protein interactions with high accuracy?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For enzyme inhibition (e.g., CYP2C9), use Michaelis-Menten kinetics with fluorogenic substrates. Spectroscopic methods (fluorescence quenching) validate interactions, as applied in serum albumin studies .
Properties
CAS No. |
199460-15-6 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
8-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-12(19)10-5-6-11(18)14(17)15(10)20-13/h1-7,18H,16-17H2 |
InChI Key |
HNEBZFFMSDQDBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N |
Synonyms |
4H-1-Benzopyran-4-one,8-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |
Origin of Product |
United States |
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